molecular formula C26H24FNO5S B11469772 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11469772
M. Wt: 481.5 g/mol
InChI Key: PTUHDOPPYGRMNC-UHFFFAOYSA-N
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Description

7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with cyclopentyloxy, methoxy, and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and subsequent functionalization. One common synthetic route includes:

    Formation of the Thieno[3,2-b]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups can be modified to enhance its binding affinity and specificity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Cyclopentyloxy-4-methoxyphenyl)-hexahydro-3H-pyrrolizin-3-one: This compound shares the cyclopentyloxy and methoxy groups but has a different core structure.

    3-(4-Fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: This compound shares the thieno[3,2-b]pyridine core and fluorophenyl group but lacks the cyclopentyloxy and methoxy groups.

Uniqueness

The uniqueness of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its combination of functional groups and core structure. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C26H24FNO5S

Molecular Weight

481.5 g/mol

IUPAC Name

7-(3-cyclopentyloxy-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C26H24FNO5S/c1-32-19-11-8-15(12-20(19)33-17-4-2-3-5-17)18-13-21(29)28-23-22(14-6-9-16(27)10-7-14)25(26(30)31)34-24(18)23/h6-12,17-18H,2-5,13H2,1H3,(H,28,29)(H,30,31)

InChI Key

PTUHDOPPYGRMNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC5CCCC5

Origin of Product

United States

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